REACTION_CXSMILES
|
C([N:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]([CH2:15][OH:16])[CH2:9]1)C1C=CC=CC=1.O.C(N(CC)CC)C.[C:25]([O:32]C([O-])=O)([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=O>C(O)=O.CO.[Pd]>[C:28]([O:27][C:25]([N:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]([CH2:15][OH:16])[CH2:9]1)=[O:32])([CH3:29])([CH3:30])[CH3:31] |f:4.5|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCCC1)CO
|
Name
|
formic acid methanol
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.81 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
t-butyl dicarbonate
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)[O-]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in acetonitrile (15 mL)
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
WASH
|
Details
|
The mixture was sequentially washed with a 5% aqueous citric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |